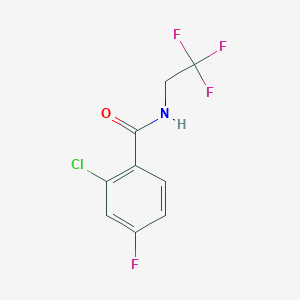

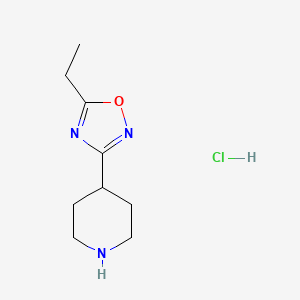

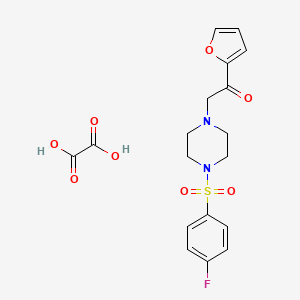

4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Chemical Properties

Waste-Free Synthesis of Heterocyclic Compounds : Rhodium-catalyzed oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes leads to efficient synthesis of 8-substituted isocoumarin derivatives, some exhibiting solid-state fluorescence (Shimizu, Hirano, Satoh, & Miura, 2009).

Innovative Synthesis of Quinazolinone Derivatives : The behavior of certain benzoxazinone compounds towards nitrogen nucleophiles results in the formation of novel quinazoline and quinazolinone derivatives with potential antimicrobial activity (El-Hashash, Darwish, Rizk, & El-Bassiouny, 2011).

Applications in Biosensors and Biotechnology

Electrochemical Immunosensor Development : Use of 4-aminobenzoic acid in constructing an electrochemical immunosensor for aflatoxin B1 detection demonstrates the versatility of these compounds in sensitive and selective detection applications (Shi, Wang, Guangming, Yang, & Zhao, 2020).

Biosensor Functionalization with Poly(4-aminobenzoic acid) : Electropolymerization of 4-aminobenzoic acid on graphite electrodes has been explored for the development of electrochemically functionalized platforms for biomolecule immobilization, highlighting the potential in biosensor applications (Ferreira, Santos, Cruz, Corrêa, Verly, & Silva, 2015).

Pharmacological Research

Cholinesterase Inhibitors for Neurodegenerative Diseases : A library of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides has been synthesized for potential application as acetyl- and butyrylcholinesterase inhibitors, which are relevant in the treatment of neurodegenerative diseases (Kos, Kozik, Pindjaková, Jankech, Smoliński, Štěpánková, Hošek, Oravec, Jampílek, & Bąk, 2021).

Antibacterial Activity of Novel Compounds : Hydrazide-hydrazones of certain benzoic acids exhibit strong antibacterial activity against Bacillus spp., demonstrating the potential of these compounds in developing new antibiotics (Popiołek & Biernasiuk, 2016).

Material Science

- Novel Polyimides Synthesis : Research into the synthesis of new diamines and their polymerization with various anhydrides to create soluble and thermally stable polyimides shows the potential of these compounds in materials science (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Future Directions

properties

IUPAC Name |

4-(2-amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO5/c1-2-17-8-4-6(11(15)16)3-7(12)10(8)18-5-9(13)14/h3-4H,2,5H2,1H3,(H2,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHDQSZZCJPABK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

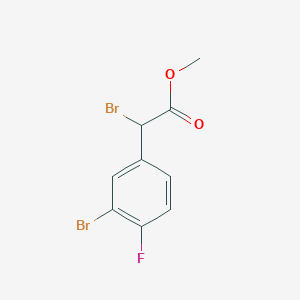

![2-Methoxyethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2714384.png)

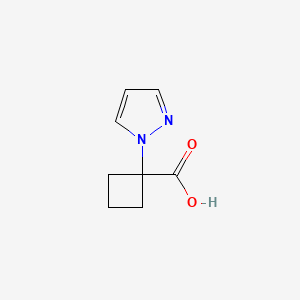

![2-(7-isobutyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2714386.png)

![2-(2-naphthamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2714389.png)

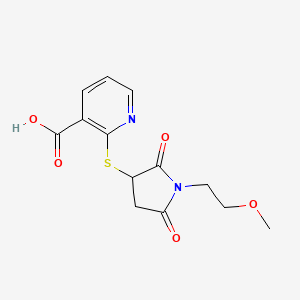

![N-(3,4-dimethoxyphenethyl)-3-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2714398.png)